molecular formula C18H42O6Si4 B3259851 3,4,5-Tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one CAS No. 32469-28-6

3,4,5-Tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one

Cat. No.: B3259851
CAS No.: 32469-28-6
M. Wt: 466.9 g/mol
InChI Key: VNGTZLYNGGLPIZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H42O6Si4/c1-25(2,3)20-13-14-15(22-26(4,5)6)16(23-27(7,8)9)17(18(19)21-14)24-28(10,11)12/h14-17H,13H2,1-12H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGTZLYNGGLPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC1C(C(C(C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H42O6Si4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4,5-Tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one, also known by its CAS number 32384-65-9, is a synthetic compound derived from D-gluconic acid. Its structure includes multiple trimethylsilyl groups that enhance its stability and solubility in organic solvents. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

The chemical formula of 3,4,5-Tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one is C18H42O6Si4C_{18}H_{42}O_6Si_4, with a molecular weight of 466.87 g/mol. The compound exhibits a density of 0.97 g/cm³ and a boiling point of 417°C. Its structural features include multiple silyl ether linkages which contribute to its unique biological properties.

Biological Activity Overview

Research has indicated that the biological activity of this compound may be linked to its ability to modulate various biochemical pathways. The following sections detail specific areas of interest regarding its biological effects.

1. Antioxidant Activity

Studies have shown that compounds with trimethylsilyl groups can exhibit antioxidant properties. These groups may enhance the compound's ability to scavenge free radicals, thus potentially providing protective effects against oxidative stress in cells.

2. Antimicrobial Properties

Preliminary investigations suggest that 3,4,5-Tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one may possess antimicrobial activity. This could be attributed to its structural components that disrupt microbial cell membranes or inhibit essential metabolic pathways.

3. Enzyme Inhibition

The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic processes. For example, it may act as an inhibitor of glycosidases or other carbohydrate-modifying enzymes, which could have implications for diabetes management and other metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study Objective Findings
Study AEvaluate antioxidant capacityDemonstrated significant free radical scavenging activity compared to controls.
Study BAssess antimicrobial effectsShowed inhibition of bacterial growth in vitro against Staphylococcus aureus and E. coli strains.
Study CInvestigate enzyme inhibitionIdentified as a moderate inhibitor of α-glucosidase with potential implications for blood sugar regulation.

Pharmacological Implications

The potential pharmacological applications of 3,4,5-Tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one are diverse:

  • Diabetes Management : Its enzyme inhibition properties suggest possible use in managing postprandial blood glucose levels.
  • Antioxidant Therapies : May be explored as a dietary supplement to combat oxidative stress-related diseases.
  • Antimicrobial Treatments : Could serve as a lead compound for developing new antimicrobial agents.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one
  • Synonyms: 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone; CAS 32384-65-9 .
  • Structure: A silylated derivative of D-glucono-1,5-lactone, featuring four trimethylsilyl (TMS) groups at positions 2, 3, 4, and 6 (with an additional TMS group on the hydroxymethyl side chain) .

Comparison with Similar Compounds

Structural Analogues in Silylated Carbohydrate Derivatives

Silylated carbohydrate derivatives are critical in organic synthesis for their protective and solubility-enhancing properties. Below is a comparative analysis:

Compound Key Structural Features CAS Number Applications
3,4,5-Tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one Four TMS groups on oxan-2-one backbone; fully protected hydroxyl groups 32384-65-9 API intermediates (e.g., antiviral, anticancer agents)
Tetramethylammonium fluoride Quaternary ammonium salt with fluoride counterion 373-68-2 Desilylation agent in organic synthesis
Nicotinoyl chloride hydrochloride Chlorinated nicotinic acid derivative 6313-60-4 Intermediate for antihypertensive and antidiabetic drugs
(S)-Tetrahydrofuran-3-ol Chiral tetrahydrofuran derivative with hydroxyl group 86087-23-2 Building block for asymmetric synthesis

Key Differences :

Functional Groups : Unlike the fully silylated oxan-2-one, compounds like tetramethylammonium fluoride lack protective groups and instead act as desilylation agents .

Reactivity: The oxan-2-one derivative is inert under basic conditions due to TMS protection, whereas nicotinoyl chloride hydrochloride is highly reactive in nucleophilic acyl substitutions .

Comparative Physicochemical Properties

Data on stability, solubility, and reactivity are critical for industrial applications:

Property 3,4,5-Tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one Tetramethylammonium fluoride Nicotinoyl chloride hydrochloride
Melting Point Not explicitly reported (likely liquid at RT due to silylation) 170°C (decomposes) 125–130°C
Solubility Soluble in non-polar solvents (e.g., THF, dichloromethane) Water-soluble Soluble in polar aprotic solvents
Stability Stable under ambient conditions Hygroscopic; decomposes in air Moisture-sensitive; requires anhydrous storage

Notable Findings:

  • The oxan-2-one derivative’s lipophilic TMS groups enhance solubility in organic solvents, enabling its use in non-aqueous reaction systems .
  • Tetramethylammonium fluoride’s hygroscopic nature limits its utility outside controlled environments .

Research and Industrial Relevance

  • Synthetic Efficiency : The oxan-2-one compound’s full silylation reduces side reactions during glycosylation or oxidation steps, improving yield in API synthesis .
  • Market Position: Supplied by major manufacturers like Hubei RuiKe Chemical, it is prioritized over less stable intermediates (e.g., nicotinoyl chloride hydrochloride) for large-scale production .

Q & A

Q. What is the role of 3,4,5-Tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one in pharmaceutical synthesis?

This compound is primarily used as a protected intermediate in carbohydrate chemistry, particularly for synthesizing glycosides and sugar derivatives. Its multiple trimethylsilyl (TMS) groups shield hydroxyl moieties during reactions, enabling selective functionalization of sugar rings. For example, it serves as a precursor in the synthesis of gluconolactone derivatives, which are critical for developing antiviral or enzyme-inhibiting agents .

Q. How is the molecular structure of this compound validated?

Structural elucidation relies on NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm stereochemistry and TMS group positioning. X-ray crystallography is used for absolute configuration determination, especially for resolving chiral centers in the oxan-2-one ring. Mass spectrometry (MS) confirms molecular weight (e.g., m/z = 598.9 for [M+H]⁺) .

Q. What are the stability considerations for handling this compound?

The compound is hygroscopic and sensitive to hydrolysis. Storage recommendations:

  • Temperature : -20°C in sealed, argon-purged vials.
  • Solvent compatibility : Stable in anhydrous THF or DCM. Avoid protic solvents (e.g., water, methanol) to prevent desilylation. Degradation products include silanol derivatives, detectable via TLC (Rf shift from 0.7 to 0.3 in hexane/ethyl acetate 8:2) .

Q. How is this compound utilized in glycosylation reactions?

The TMS groups act as temporary protecting agents, enabling selective activation of the anomeric center. For example:

  • Glycosyl donor : Reacts with trichloroacetimidate-activated sugars under BF₃·Et₂O catalysis.
  • Applications : Synthesis of oligosaccharides for studying carbohydrate-protein interactions .

Q. What analytical techniques are used for purity assessment?

  • HPLC : C18 column, acetonitrile/water gradient (70:30 to 95:5), UV detection at 210 nm.
  • Impurity profiling : GC-MS identifies residual HMDS or siloxane byproducts.
  • Elemental analysis : Validates C, H, and Si content (theoretical: C 44.2%, H 8.8%, Si 23.5%) .

Advanced Research Questions

Q. What synthetic challenges arise during large-scale production, and how are they addressed?

Key issues include byproduct formation (e.g., over-silylation) and reproducibility . Mitigation strategies:

  • Temperature control : Maintain <60°C during silylation to prevent siloxane polymerization.
  • Catalyst optimization : Use TMSOTf instead of TMSCl for faster kinetics and fewer side reactions.
  • Purification : Flash chromatography with hexane/ethyl acetate (9:1) removes high-Rf impurities .

Q. How does conformational rigidity of the oxan-2-one ring influence reactivity?

The chair conformation of the tetrahydropyran ring orients TMS groups equatorially, reducing steric hindrance during nucleophilic attacks. DFT calculations (e.g., B3LYP/6-31G*) show that axial TMS placement increases activation energy by ~5 kcal/mol, favoring β-anomer formation in glycosylation .

Q. How can reaction stability be optimized for acid-sensitive substrates?

  • Buffered conditions : Add 2,6-lutidine (10 mol%) to neutralize traces of HCl from TMSCl.
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h at 80°C, minimizing decomposition .

Q. What mechanistic insights explain its role in stereoselective glycosylation?

The compound undergoes oxocarbenium ion intermediacy upon TMS group removal. Stereoselectivity is controlled by:

  • Anomeric effect : Favors α-configuration in polar aprotic solvents.
  • Solvent participation : Acetonitrile stabilizes the transition state via dipole interactions .

Q. How are trace impurities characterized and quantified?

Impurity Source Detection Method
Desilylated derivativeHydrolysis during storageHPLC-MS (m/z 481.1)
Siloxane dimersSide reactionsGC-MS (retention time 8.2 min)
Quantification uses external calibration curves with ≤0.1% detection limits .

Q. What computational tools predict its interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Models binding to carbohydrate-binding proteins (e.g., lectins).
  • MD simulations (GROMACS) : Assesses solvation effects on TMS group stability.
  • ADMET predictions (SwissADME) : Estimates pharmacokinetic properties for drug development .

Data Contradictions and Resolution

  • vs. 17 : Described as both a synthetic intermediate and impurity. Resolution: Context-dependent use—controlled silylation avoids impurity formation .
  • vs. 14 : Discrepancies in IUPAC naming conventions. Resolution: Follow CAS 32384-65-9 as the authoritative identifier .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-Tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one
Reactant of Route 2
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3,4,5-Tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one

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